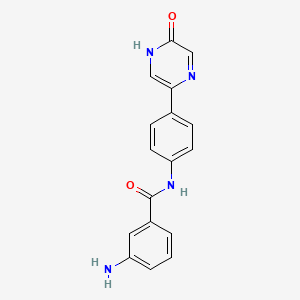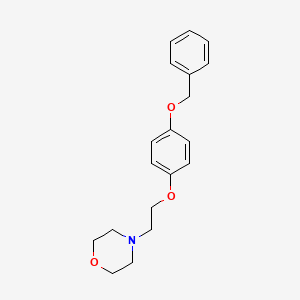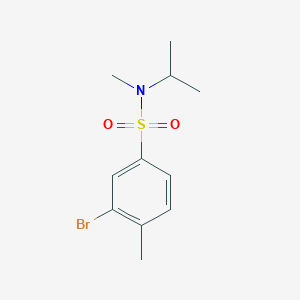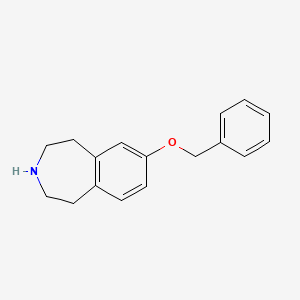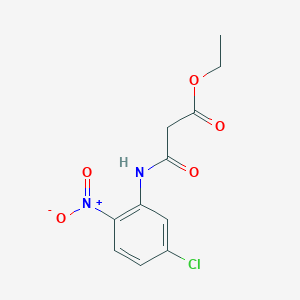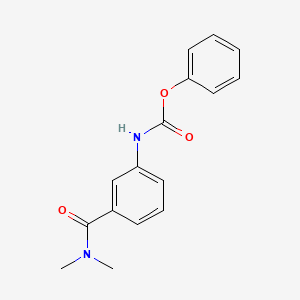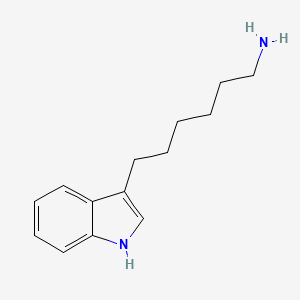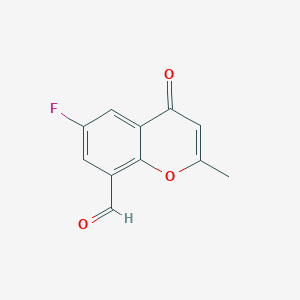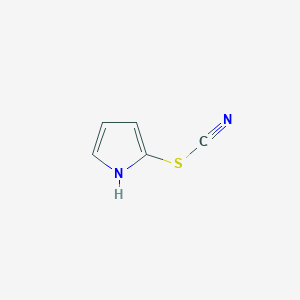![molecular formula C9H8O2 B8705940 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene](/img/structure/B8705940.png)
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene
Übersicht
Beschreibung
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is an organic compound that belongs to the class of oxygen-containing heterocycles. It is characterized by an epoxide group attached to a chroman ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene typically involves the epoxidation of chromenes. One common method is the use of peracids, such as m-chloroperbenzoic acid, to oxidize the double bond in chromenes, resulting in the formation of the epoxide ring . Another approach involves the use of chiral catalysts to achieve enantioselective epoxidation, which is particularly useful for producing optically active this compound derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated chromans, and various substituted chroman derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific molecular targets and pathways depend on the structure of the this compound derivative and the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Epoxychroman: Similar in structure but with the epoxide ring at a different position.
4,5-Epoxychroman: Another positional isomer with distinct reactivity.
Chroman-4-one: Lacks the epoxide group but shares the chroman ring system.
Uniqueness
3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is unique due to the specific positioning of the epoxide ring, which imparts distinct reactivity and biological activity compared to its isomers. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2,7b-dihydro-1aH-oxireno[2,3-c]chromene |
InChI |
InChI=1S/C9H8O2/c1-2-4-7-6(3-1)9-8(11-9)5-10-7/h1-4,8-9H,5H2 |
InChI-Schlüssel |
JREUHESMHXFWEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(O2)C3=CC=CC=C3O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
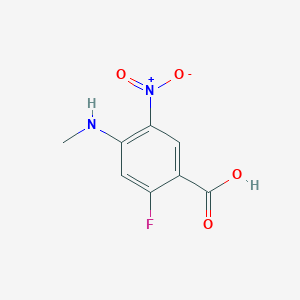

![5-(Benzyloxy)benzo[d]thiazol-7-ol](/img/structure/B8705873.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
